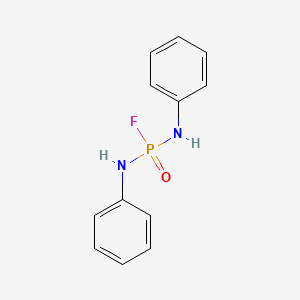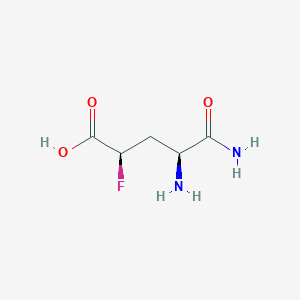![molecular formula C37H44N2O3 B13426689 tert-butyl N-[(2R,4S,5S)-5-(dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B13426689.png)
tert-butyl N-[(2R,4S,5S)-5-(dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl N-[(2R,4S,5S)-5-(dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]carbamate: is a complex organic compound that features a tert-butyl carbamate protecting group. This compound is often used in organic synthesis, particularly in the protection of amine groups during multi-step synthesis processes. The tert-butyl carbamate group is known for its stability and ease of removal under acidic conditions, making it a popular choice in synthetic chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2R,4S,5S)-5-(dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]carbamate typically involves the protection of an amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic addition-elimination mechanism, forming a tetrahedral intermediate that eventually yields the protected amine .
Industrial Production Methods: Industrial production of tert-butyl carbamates often employs flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .
Analyse Chemischer Reaktionen
Types of Reactions:
Common Reagents and Conditions:
Oxidation: TBHP, Cu(I) catalyst
Reduction: LiAlH4, NaBH4
Substitution: Trifluoroacetic acid (TFA), aqueous phosphoric acid
Major Products: The major products formed from these reactions include the corresponding amines, alcohols, and other functionalized derivatives depending on the specific reaction conditions .
Wissenschaftliche Forschungsanwendungen
Chemistry: In synthetic organic chemistry, tert-butyl N-[(2R,4S,5S)-5-(dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]carbamate is used as a protecting group for amines. This allows for selective reactions on other functional groups without interference from the amine .
Biology and Medicine: This compound is also utilized in the synthesis of peptides and other biologically active molecules. The stability of the tert-butyl carbamate group under physiological conditions makes it suitable for use in drug development and other biomedical applications .
Industry: In industrial settings, tert-butyl carbamates are employed in the production of pharmaceuticals, agrochemicals, and other fine chemicals. The use of flow microreactor systems in their production enhances efficiency and sustainability .
Wirkmechanismus
The mechanism of action of tert-butyl N-[(2R,4S,5S)-5-(dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]carbamate involves the protection of amine groups through the formation of a stable carbamate linkage. This linkage can be cleaved under acidic conditions, releasing the free amine. The stability of the tert-butyl carbamate group is attributed to the resonance stabilization of the resulting carbocation during cleavage .
Vergleich Mit ähnlichen Verbindungen
- tert-butyl carbamate (C5H11NO2)
- tert-butyl (2S,4S,5S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl carbamate (C23H32N2O3)
Uniqueness: tert-butyl N-[(2R,4S,5S)-5-(dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]carbamate is unique due to its specific stereochemistry and the presence of dibenzylamino and diphenylhexan groups. These structural features confer distinct reactivity and stability compared to other tert-butyl carbamates .
Eigenschaften
Molekularformel |
C37H44N2O3 |
|---|---|
Molekulargewicht |
564.8 g/mol |
IUPAC-Name |
tert-butyl N-[(2R,4S,5S)-5-(dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]carbamate |
InChI |
InChI=1S/C37H44N2O3/c1-37(2,3)42-36(41)38-33(24-29-16-8-4-9-17-29)26-35(40)34(25-30-18-10-5-11-19-30)39(27-31-20-12-6-13-21-31)28-32-22-14-7-15-23-32/h4-23,33-35,40H,24-28H2,1-3H3,(H,38,41)/t33-,34+,35+/m1/s1 |
InChI-Schlüssel |
FEAVBRDFTRUZPF-PLJDCMBSSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)C[C@@H]([C@H](CC2=CC=CC=C2)N(CC3=CC=CC=C3)CC4=CC=CC=C4)O |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CC(C(CC2=CC=CC=C2)N(CC3=CC=CC=C3)CC4=CC=CC=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[Bromo(difluoro)methyl]-6-fluoro-1,3-benzoxazole](/img/structure/B13426607.png)



-pyridinyl)-methanone](/img/structure/B13426626.png)





![5-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B13426642.png)

![1-(Benzo[b]thiophen-4-yl)-4-(benzo[b]thiophen-7-yl)piperazine](/img/structure/B13426659.png)

